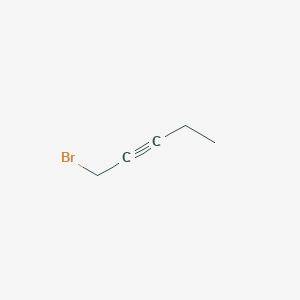

1-Bromo-2-pentyne

説明

Structure

3D Structure

特性

IUPAC Name |

1-bromopent-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c1-2-3-4-5-6/h2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHGRVFJBGRHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167691 | |

| Record name | 1-Bromopent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16400-32-1 | |

| Record name | 1-Bromo-2-pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16400-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromopent-2-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromopent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromopent-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Bromo-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the molecular formula and molecular weight of 1-Bromo-2-pentyne (CAS No: 16400-32-1), a key intermediate in the synthesis of various active pharmaceutical ingredients and other organic compounds.[1]

Molecular Identity and Composition

This compound is a halogenated alkyne with a five-carbon chain. Its structure consists of a bromine atom attached to the first carbon and a carbon-carbon triple bond starting at the second carbon.

Molecular Formula: C₅H₇Br[1][2][3]

The empirical formula indicates that each molecule is composed of:

-

Five Carbon (C) atoms

-

Seven Hydrogen (H) atoms

-

One Bromine (Br) atom

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of the constituent atoms. The calculation is based on the standard atomic weights of the elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

The standard atomic weight for carbon is approximately 12.011 amu.[4][5][6][7] For hydrogen, the conventional atomic weight is 1.008 amu.[8][9][10][11][12] The atomic weight of bromine is 79.904 amu.[13][14][15][16]

The precise molecular weight for this compound is calculated as follows:

(5 × 12.011) + (7 × 1.008) + (1 × 79.904) = 147.015 g/mol

Commercial suppliers consistently list the molecular weight as 147.01 g/mol .[1][17][18][19]

Data Summary

For ease of reference, the quantitative data for this compound is summarized in the table below.

| Parameter | Value | Unit |

| Molecular Formula | C₅H₇Br | - |

| Molecular Weight | 147.015 | g/mol |

| Elemental Composition | ||

| Carbon (C) | 5 | atoms |

| Hydrogen (H) | 7 | atoms |

| Bromine (Br) | 1 | atom |

| Atomic Weights Used | ||

| Carbon (C) | 12.011 | amu |

| Hydrogen (H) | 1.008 | amu |

| Bromine (Br) | 79.904 | amu |

Experimental Protocols

This section is not applicable to this guide, as the molecular weight and formula are determined through theoretical calculations based on established atomic weights and confirmed by standard analytical techniques such as mass spectrometry, which are beyond the scope of this document.

Logical Visualization

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its molecular formula and the standard atomic weights of its constituent elements.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. This compound, 2-Pentyne-1-Bromo, 1-Bromopent-2-yne, 2-Pentynyl Bromide, Pent-2-yn-1-yl Bromide, 16400-32-1, Pentyn, Bromo Pentyn, Mumbai, India [jaydevchemicals.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. Isotopes Matter [isotopesmatter.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. quora.com [quora.com]

- 15. periodic-table.tech-publish.com [periodic-table.tech-publish.com]

- 16. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sarchemlabs.com [sarchemlabs.com]

- 19. gfschemicals.com [gfschemicals.com]

A Comprehensive Technical Guide to 1-Bromo-2-pentyne for Researchers and Drug Development Professionals

An in-depth examination of the synonyms, physicochemical properties, synthesis, and reactivity of the versatile alkyne building block, 1-Bromo-2-pentyne.

Introduction

This compound is a halogenated alkyne that serves as a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive propargylic bromide and a terminal alkyne, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its nomenclature, physical and chemical properties, detailed synthetic protocols, and key applications, particularly in the realm of pharmaceutical and materials science research.

Nomenclature and Synonyms

The compound with the chemical structure of a bromine atom attached to the first carbon of a pentyne chain with the triple bond at the second position is most systematically named This compound . However, it is known in the literature and chemical catalogs by several other names.

A summary of its common synonyms is presented below:

| Synonym | Source |

| 1-Bromopent-2-yne | Chemical Supplier[1] |

| 2-Pentynyl Bromide | Chemical Supplier[1] |

| Pent-2-yn-1-yl Bromide | Chemical Supplier[1] |

| 2-Pentyne, 1-Bromo- | Chemical Supplier[1] |

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its appropriate handling, storage, and use in experimental procedures.

| Property | Value |

| Molecular Formula | C₅H₇Br |

| Molecular Weight | 147.01 g/mol |

| CAS Number | 16400-32-1 |

| Appearance | Clear, colorless to pale yellow liquid[1] |

| Boiling Point | 93-94 °C at 113 mmHg |

| Density | 1.438 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.498 |

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the bromination of the corresponding alcohol, 2-Pentyn-1-ol. This transformation is typically achieved using phosphorus tribromide (PBr₃), often in the presence of a weak base like pyridine to neutralize the HBr byproduct.

Experimental Protocol: Bromination of 2-Pentyn-1-ol

This protocol is adapted from a reliable procedure for a similar substrate, 2-butyn-1-ol, and is expected to provide good yields for this compound.

Materials:

-

2-Pentyn-1-ol

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Diethyl ether (anhydrous)

-

Pentane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-Pentyn-1-ol (1.0 equivalent) in anhydrous diethyl ether at 0 °C in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyridine (0.4 equivalents) dropwise.

-

Slowly add phosphorus tribromide (0.7 equivalents) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench with ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x volume of the initial solvent).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator, keeping the water bath temperature below 10 °C to avoid loss of the volatile product.

-

For higher purity, the crude product can be dissolved in pentane, dried again over anhydrous magnesium sulfate, and reconcentrated.

Synthetic Workflow Diagram

References

A Technical Guide to 1-Bromo-2-pentyne: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2-pentyne, a versatile reagent in organic synthesis. The document details its commercial availability, physicochemical properties, key synthetic applications, and relevant biological pathways for its derivatives.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. It is typically sold as a colorless to pale yellow liquid with purities ranging from 90% to over 97%. Researchers can source this compound from major global distributors as well as specialized chemical manufacturers. Below is a summary of prominent suppliers and their typical product offerings.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | ≥97% | 1 g, 5 g |

| Thermo Scientific (Alfa Aesar) | 97% | 5 g, 10 g, 25 g |

| Tokyo Chemical Industry (TCI) | >95.0% (GC) | 1 g, 5 g, 25 g |

| Jaydev Chemical Industries | ≥90.0% (GC) | Bulk quantities |

| Sarchem Labs | Not specified | Inquire for quantities |

| Srisyn Chemicals | Not specified | Inquire for quantities |

| BLD Pharm | Not specified | Inquire for quantities |

Note: Availability and offered quantities are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental setups.[1][2][3][4]

Physical and Chemical Properties

| Property | Value |

| CAS Number | 16400-32-1[1][2][5] |

| Molecular Formula | C₅H₇Br[1][5] |

| Molecular Weight | 147.01 g/mol [2][5] |

| Appearance | Clear, colorless to pale yellow liquid[5] |

| Density | ~1.438 g/mL at 25 °C[2][3][4] |

| Boiling Point | 93-94 °C at 113 mmHg[2] |

| Refractive Index | n20/D ~1.498[2] |

| Flash Point | 41 °C (105.8 °F) - closed cup[2] |

| Solubility | Sparingly soluble in water.[6] |

Safety and Handling Information

| Hazard Class | Description |

| Flammable Liquid | Category 3 (H226)[2][7] |

| Skin Irritation | Category 2 (H315)[2][7] |

| Eye Irritation | Category 2 (H319)[2][7] |

| Specific Target Organ Toxicity | Category 3, Respiratory System (H335)[2][7] |

Handling Precautions: Handle in accordance with good industrial hygiene and safety practices.[7] Keep away from heat, sparks, and open flames.[7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Synthesis and Experimental Protocols

This compound is a valuable intermediate used in the synthesis of more complex molecules, including active pharmaceutical ingredients and derivatives of jasmonic acid.[5][8] Its reactivity is centered around the carbon-bromine bond, which allows for nucleophilic substitution, and its alkyne functionality, which can participate in coupling reactions.

Representative Synthesis of this compound

While specific industrial synthesis protocols are proprietary, a common laboratory-scale approach for preparing propargyl bromides involves the reaction of the corresponding alcohol with a brominating agent.

Reaction: 2-Pentyn-1-ol to this compound

Methodology:

-

Reaction Setup: A solution of 2-pentyn-1-ol in an anhydrous solvent like diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath to 0 °C.

-

Addition of Reagent: Phosphorus tribromide (PBr₃), typically around 0.4 equivalents, is added dropwise to the stirred solution, maintaining the temperature at or below 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction is carefully quenched by slowly pouring it over ice water. The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

Purification: The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine. It is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Nucleophilic Substitution with Azide

This protocol describes a typical Sₙ2 reaction where the bromide is displaced by an azide nucleophile.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an aprotic polar solvent such as dimethylformamide (DMF). Add sodium azide (NaN₃) (1.2 eq.).

-

Reaction Conditions: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction's progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an extraction solvent like diethyl ether.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with deionized water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Copper-Free Sonogashira Coupling

This compound can be used in palladium-catalyzed cross-coupling reactions. The copper-free Sonogashira reaction is an effective method for forming C(sp)-C(sp) bonds.[5]

Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (2-4 mol%).

-

Reaction Setup: To the tube containing the catalyst, add a base (e.g., K₂CO₃, 2.0 eq.) and an anhydrous, degassed solvent (e.g., THF or dioxane).

-

Addition of Reactants: Stir the mixture for 10 minutes at room temperature. Then, add the terminal alkyne (1.2 eq.) followed by this compound (1.0 eq.).

-

Reaction Monitoring: Stir the reaction at the appropriate temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting 1,3-diyne product by column chromatography.

Applications in Drug Development & Relevant Signaling Pathways

This compound serves as a key building block for various molecules with potential biological activity. A significant application is in the synthesis of analogs of jasmonic acid, a plant hormone involved in stress signaling.[8] Understanding these pathways is crucial for developing new agrochemicals or therapeutic agents that modulate these processes.

The Jasmonic Acid (JA) Signaling Pathway

Jasmonates are critical signaling molecules in plants, mediating responses to both biotic and abiotic stress.[1][6] The core signaling pathway involves the degradation of JAZ (Jasmonate-ZIM domain) repressor proteins, which allows for the expression of JA-responsive genes.

Pathway Description:

-

Biosynthesis: In response to stress, α-linolenic acid is converted in the chloroplast and peroxisome into jasmonic acid (JA).[1][3]

-

Activation: In the cytoplasm, JA is conjugated to the amino acid isoleucine to form the bioactive hormone JA-Ile.[1]

-

Perception: Under normal conditions, JAZ proteins bind to and repress transcription factors like MYC2, preventing the expression of JA-responsive genes.[9]

-

Derepression: In the presence of JA-Ile, the SCF-COI1 E3 ubiquitin ligase complex binds to both JA-Ile and the JAZ repressor.[9]

-

Degradation: This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[9]

-

Gene Activation: With the JAZ repressor removed, transcription factors like MYC2 are free to activate the expression of hundreds of downstream genes, leading to a coordinated stress response.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. This compound, 2-Pentyne-1-Bromo, 1-Bromopent-2-yne, 2-Pentynyl Bromide, Pent-2-yn-1-yl Bromide, 16400-32-1, Pentyn, Bromo Pentyn, Mumbai, India [jaydevchemicals.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-2-pentyne, a valuable reagent in organic synthesis. This document details a reliable synthetic protocol, purification methods, and in-depth analysis of its spectroscopic properties, presented in a clear and structured format to support research and development activities.

Physical and Chemical Properties

This compound is a halogenated alkyne with the molecular formula C₅H₇Br and a molecular weight of 147.01 g/mol . A summary of its key physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₇Br |

| Molecular Weight | 147.01 g/mol |

| CAS Number | 16400-32-1 |

| Appearance | Clear, colorless to pale yellow liquid |

| Density | 1.438 g/mL at 25 °C[1] |

| Boiling Point | 93-94 °C at 113 mmHg[1] |

| Refractive Index (n²⁰/D) | 1.498[1] |

Table 1: Physical Properties of this compound

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 2-pentyn-1-ol with phosphorus tribromide (PBr₃) in the presence of a weak base such as pyridine to neutralize the HBr byproduct. This method provides a reliable route to the desired propargyl bromide.

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

2-Pentyn-1-ol

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A solution of 2-pentyn-1-ol and a slight molar excess of pyridine in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled to 0 °C in an ice bath.

-

Bromination: Phosphorus tribromide (approximately 0.4 equivalents relative to the alcohol) is added dropwise to the cooled solution via the addition funnel with vigorous stirring. The temperature should be maintained at or below 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is slowly poured into ice-cold water to quench the excess PBr₃.

-

Extraction: The aqueous mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is then extracted two more times with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Typical Yield: While specific yields for this reaction are not widely reported, similar reactions for the conversion of primary alcohols to alkyl bromides using PBr₃ can achieve yields in the range of 60-90%.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Spectroscopic methods for characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | Triplet | 2H | -CH₂Br |

| ~2.2 | Quintet | 2H | -CH₂-CH₃ |

| ~1.1 | Triplet | 3H | -CH₃ |

Table 2: ¹H NMR Data for this compound

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~85 | C≡C-CH₂Br |

| ~75 | CH₃-CH₂-C≡C |

| ~20 | -CH₂Br |

| ~14 | -CH₂-CH₃ |

| ~12 | -CH₃ |

Table 3: ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium | C-H stretch (sp³) |

| ~2250 | Medium | C≡C stretch (alkyne) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1380 | Medium | C-H bend (CH₃) |

| ~650 | Strong | C-Br stretch |

Table 4: IR Data for this compound

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. A key feature is the presence of two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

| m/z | Relative Intensity (%) | Assignment |

| 146/148 | ~50/~50 | [C₅H₇Br]⁺ (Molecular Ion) |

| 67 | 100 | [C₅H₇]⁺ (Loss of Br) |

| 39 | ~40 | [C₃H₃]⁺ |

Table 5: Mass Spectrometry Data for this compound

Conclusion

This guide provides a detailed and practical overview of the synthesis and characterization of this compound. The provided experimental protocol and comprehensive spectroscopic data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and effective use of this important chemical intermediate.

References

Spectroscopic Profile of 1-Bromo-2-pentyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-bromo-2-pentyne. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on typical values for similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃-CH₂- | ~1.1 | Triplet (t) | ~7.5 |

| -CH₂-C≡ | ~2.2 | Quartet of triplets (qt) | ~7.5, ~2.5 |

| ≡C-CH₂Br | ~3.9 | Triplet (t) | ~2.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C H₃-CH₂- | ~12 |

| CH₃-C H₂- | ~13 |

| -C ≡C-CH₂Br | ~75 |

| -C≡C -CH₂Br | ~85 |

| ≡C-C H₂Br | ~25 |

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2950-2850 | Medium-Strong |

| C≡C stretch (internal alkyne) | 2260-2100 | Weak-Medium |

| C-H bend (CH₂) | ~1465 | Medium |

| C-Br stretch | 650-550 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 146/148 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes |

| 67 | [M - Br]⁺ fragment |

| Various smaller fragments | Loss of alkyl groups |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

-

Place the sample in the beam path and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol). A typical concentration is around 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

-

Inject the sample solution into the GC, where it is vaporized and separated from the solvent.

-

The separated this compound enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum. The presence of bromine will result in a characteristic M and M+2 isotopic pattern with approximately equal intensity.[1][2]

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Synthesis of Novel Compounds: A Technical Guide to the Safe Handling of 1-Bromo-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for 1-Bromo-2-pentyne (CAS No. 16400-32-1), a reactive haloalkyne utilized in complex organic synthesis. Adherence to rigorous safety protocols is paramount to mitigate the inherent risks associated with this flammable and irritant compound. This document outlines the known hazards, proper handling procedures, emergency response, and relevant physical and chemical properties to ensure a safe laboratory environment.

Core Safety and Hazard Data

A comprehensive understanding of the intrinsic properties of this compound is the foundation of its safe utilization. The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇Br |

| Molecular Weight | 147.01 g/mol [1] |

| Appearance | Colorless to Yellow-Green Liquid[2] |

| Boiling Point | 40 - 41 °C (104 - 105.8 °F) @ 20 mmHg[2] |

| Flash Point | 36 °C (96.8 °F)[2] |

| Physical State | Liquid[2] |

| Odor | No information available[2] |

Table 2: Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |

| Suspected of causing genetic defects | H341[4] |

Experimental Protocols for Hazard Assessment

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)

This test method is a validated in vitro, non-animal alternative to the traditional Draize rabbit skin irritation test.

-

Model Preparation: A commercially available Reconstructed Human Epidermis (RhE) model, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE, is equilibrated in culture medium overnight in a humidified incubator at 37°C and 5% CO₂.

-

Test Substance Application: A defined volume (e.g., 25 µL) or weight (e.g., 25 mg) of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% aqueous sodium dodecyl sulfate) are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specific duration, typically 15 to 60 minutes, at 37°C.

-

Rinsing and Post-Incubation: Following exposure, the test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period of approximately 42 hours.

-

Viability Assessment (MTT Assay): Tissue viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Tissues are incubated with MTT solution, which is converted to a colored formazan product by viable cells.

-

Data Analysis: The formazan is extracted, and the optical density is measured spectrophotometrically. The viability of the test substance-treated tissues is calculated as a percentage relative to the negative control. A substance is classified as a skin irritant if the mean tissue viability is reduced below 50%.[5]

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD TG 405)

This protocol describes the in vivo rabbit eye test, which should only be considered when in vitro methods are not applicable.

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined for pre-existing defects 24 hours before the test.

-

Test Substance Instillation: A single dose of 0.1 mL of liquid this compound is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control. The eyelids are gently held together for about one second to prevent loss of the material.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the degree of corneal opacity, iritis, and conjunctival redness and chemosis, which are scored according to a standardized system.

-

Reversibility Assessment: The observation period can be extended up to 21 days to determine the reversibility of any observed effects.

-

Classification: The substance is classified based on the severity and persistence of the ocular lesions.

Hazard Identification and Response Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial hazard identification to appropriate emergency response.

Caption: A workflow for the safe handling of this compound.

Detailed Safety and Handling Precautions

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn where splashing is a possibility.

-

Skin and Body Protection: Wear appropriate protective gloves, such as nitrile rubber, and a flame-retardant lab coat to prevent skin exposure.[2]

-

Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Handling

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mist.

-

Keep away from open flames, hot surfaces, and sources of ignition.[2]

-

Use only non-sparking tools and take precautionary measures against static discharges.[2]

-

Ground and bond containers and receiving equipment.[2]

-

Handle and store contents under an inert atmosphere, such as nitrogen, and protect from moisture.[2][3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Keep in a designated flammables area, away from heat, sparks, and flame.[2][3]

-

Incompatible materials include strong oxidizing agents.[2]

First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with water or shower.[2] If skin irritation occurs, get medical advice/attention.[2]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: If swallowed, rinse mouth with water.[7] Do NOT induce vomiting.[7] Seek immediate medical attention.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2] Water mist may be used to cool closed containers.[2]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Spillage and Disposal

-

Accidental Release: In case of a spill, remove all sources of ignition and use spark-proof tools and explosion-proof equipment.[3] Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[3] Ensure adequate ventilation.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all personnel handling this substance are thoroughly trained and have access to the most current Safety Data Sheet. A proactive approach to safety is essential for the successful and secure advancement of research and development.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iivs.org [iivs.org]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-pentyne is a halogenated alkyne of significant interest in organic synthesis, particularly in the development of novel pharmaceutical compounds. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in synthetic protocols. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in various solvents and its stability under different environmental conditions. Detailed experimental protocols for determining these properties are also presented to aid researchers in generating precise and reliable data for their specific applications.

Solubility of this compound

The solubility of this compound is a critical parameter for its use in reaction chemistry, enabling appropriate solvent selection for reaction media, extractions, and purifications.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound, which features a five-carbon alkyl chain and a polarizable carbon-bromine bond, suggests good solubility in a range of organic solvents. It is predicted to be miscible with non-polar and weakly polar solvents.

Quantitative Solubility Data

While extensive quantitative solubility data for this compound is not widely published, the following table summarizes the available information.

| Solvent Class | Representative Solvents | Predicted/Observed Solubility | Rationale |

| Water | Water | 0.21 g/L (at 25 °C)[1] | Low solubility due to the non-polar hydrocarbon chain. |

| Ethers | Diethyl Ether | Miscible[2][3] | Low polarity of the solvent effectively solvates the alkyl chain. |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible (Predicted) | Similar non-polar characteristics and favorable van der Waals interactions. |

| Halogenated | Dichloromethane, Chloroform | Miscible (Predicted) | Similarities in polarity and the presence of halogen atoms promote miscibility. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible (Predicted) | The carbonyl group introduces polarity, but the alkyl groups allow for good interaction. |

Stability of this compound

The stability of this compound is a crucial factor for ensuring its integrity during storage and handling, as well as for preventing unwanted side reactions.

General Stability and Storage

This compound is generally stable under recommended storage conditions. It should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.

Incompatibilities

This compound is incompatible with strong oxidizing agents. Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.

Thermal Stability

Photochemical Stability

The photochemical stability of this compound has not been extensively documented. Given the presence of the carbon-bromine bond, there is a potential for photodegradation upon exposure to UV light.

Reactivity with Acids and Bases

Information regarding the reactivity of this compound with common acids and bases is limited. The alkyne functionality may undergo reactions under strongly acidic or basic conditions.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and photostability.

Protocol for Determining Solubility: Isothermal Shake-Flask Method

This method is a reliable technique for determining the thermodynamic solubility of a substance in a given solvent.

3.1.1. Materials

-

This compound

-

Solvent of interest

-

Vials with tight-fitting caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

3.1.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of a visible excess of the solute is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the withdrawn sample through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated sample using a calibrated GC or HPLC method.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated sample by interpolating its response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.

-

References

- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

The Chemical Reactivity Profile of 1-Bromo-2-pentyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-pentyne is a versatile bifunctional molecule of significant interest in organic synthesis. Its propargyl bromide moiety allows for a range of nucleophilic substitution and organometallic reactions, while the internal alkyne provides a site for various addition and coupling reactions. This guide provides a comprehensive overview of the chemical reactivity of this compound, including its physicochemical properties, key reactions, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective application in synthesis and for the characterization of its reaction products.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₇Br |

| Molecular Weight | 147.01 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 93-94 °C at 113 mmHg |

| Density | 1.438 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.498 |

| Flash Point | 41 °C (105.8 °F) - closed cup |

| Solubility | Miscible with ether |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is available in databases such as SpectraBase, a summary of expected characteristic signals is provided below.

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the propargylic methylene protons adjacent to the bromine. |

| ¹³C NMR | Peaks for the two sp-hybridized carbons of the alkyne, the propargylic carbon bearing the bromine, and the two carbons of the ethyl group. |

| Infrared (IR) | A weak C≡C stretching band around 2200-2260 cm⁻¹ and a C-Br stretching frequency in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic isotopic pattern for a bromine-containing compound. |

Chemical Reactivity and Key Reactions

This compound's reactivity is dominated by the presence of the propargylic bromide and the internal alkyne. This dual functionality allows for a wide range of transformations, making it a valuable building block in organic synthesis.

Nucleophilic Substitution Reactions

The primary bromide in this compound is susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. This allows for the introduction of a variety of functional groups at the C1 position.

Experimental Protocol: General Procedure for Nucleophilic Substitution

A solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF, DMSO) is treated with a slight excess of the nucleophile (1.1-1.5 eq.). The reaction mixture is stirred at room temperature or heated, depending on the nucleophilicity of the attacking species. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Grignard Reagent Formation and Subsequent Reactions

This compound can be used to prepare the corresponding Grignard reagent, pent-2-ynylmagnesium bromide. This organometallic reagent is a potent nucleophile and can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Experimental Protocol: Formation of Pent-2-ynylmagnesium Bromide

Caution: Grignard reactions are highly sensitive to moisture and must be carried out under anhydrous conditions using dry glassware and solvents.

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq.) are placed. The apparatus is flushed with dry nitrogen or argon. A small crystal of iodine is added to activate the magnesium surface. A solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated by gentle warming. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution of pent-2-ynylmagnesium bromide is then used immediately in subsequent reactions.

Coupling Reactions

The alkyne moiety in this compound can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex unsaturated systems.

Experimental Protocol: Sonogashira Coupling of this compound

To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. A base, typically an amine like triethylamine or diisopropylethylamine, is then added. The reaction mixture is stirred at room temperature or heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC). The reaction is then worked up by adding water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various biologically active compounds. A notable application is in the preparation of stereochemically restricted lactone-type analogs of jasmonic acids, which are plant hormones involved in defense mechanisms.

Synthetic Pathway to Jasmonate Analogs

The synthesis of jasmonate analogs often involves the alkylation of a suitable nucleophile with this compound, followed by further transformations to construct the characteristic cyclopentanone ring and the side chains.

The Synthetic Versatility of 1-Bromo-2-pentyne: A Technical Guide for Organic Synthesis

Introduction: 1-Bromo-2-pentyne is a versatile halogenated hydrocarbon that serves as a valuable building block in modern organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive propargylic bromide and an internal alkyne, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the primary applications of this compound, focusing on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research. For researchers, scientists, and drug development professionals, this document details key reaction classes, presents quantitative data, outlines experimental protocols, and visualizes reaction pathways.

Core Properties of this compound

This compound is a clear, colorless to pale yellow liquid with the following key physical properties.[1][2][3][4]

| Property | Value | Reference(s) |

| CAS Number | 16400-32-1 | [1] |

| Molecular Formula | C₅H₇Br | [1] |

| Molecular Weight | 147.01 g/mol | [1][3] |

| Boiling Point | 93-94 °C (at 113 mmHg) | [2] |

| Density | 1.438 g/mL (at 25 °C) | [2] |

| Refractive Index | n20/D 1.498 | [2] |

Key Applications in Organic Synthesis

The reactivity of this compound is dominated by two main features: the susceptibility of the propargylic bromide to nucleophilic attack and the ability of the alkyne to participate in a variety of addition and coupling reactions. These characteristics make it a key intermediate in the synthesis of nitrogen heterocycles, functionalized enynes, and natural product analogs.[1][2]

Synthesis of Nitrogen Heterocycles

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, present in a majority of FDA-approved small-molecule drugs.[5] this compound serves as a crucial reagent for introducing an alkynyl moiety into nitrogen-based structures, which can then be further elaborated.

A robust method for synthesizing substituted piperidines and pyrrolidines involves the copper(I)-catalyzed cross-coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents.[5][6] The organozinc intermediate is generated in situ from the treatment of N,N-dimethylhydrazinoalkenes with diethylzinc. This is followed by a Cu(I)-catalyzed coupling with this compound to afford the desired N-heterocycle with an internal alkyne ready for further functionalization.[5][7]

Quantitative Data for Cu(I)-Catalyzed Heterocycle Synthesis [5]

| Entry | Hydrazinoalkene | Product | Yield (%) |

| 1 | N,N-dimethyl-2-(pent-4-en-1-yl)hydrazine | 1-Methyl-2-(pent-2-yn-1-yl)pyrrolidine | 75 |

| 2 | N,N-dimethyl-2-(hex-5-en-1-yl)hydrazine | 1-Methyl-2-(pent-2-yn-1-yl)piperidine | 82 |

| 3 | N,N-dimethyl-2-(3-methylpent-4-en-1-yl)hydrazine | 1,4-Dimethyl-2-(pent-2-yn-1-yl)pyrrolidine | 78 |

Experimental Protocol: Synthesis of 1-Methyl-2-(pent-2-yn-1-yl)piperidine [5][6]

-

Formation of the Organozinc Reagent: To a solution of the N,N-dimethylhydrazinoalkene (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add diethylzinc (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure the complete formation of the organozinc intermediate.

-

Cross-Coupling Reaction: In a separate flask, prepare a solution of CuCN·2LiBr by dissolving CuCN (0.05 mmol, 4.5 mg) and LiBr (0.1 mmol, 8.7 mg) in anhydrous THF (2 mL).

-

Cool the organozinc solution to 0 °C and add the CuCN·2LiBr solution via cannula.

-

Add this compound (1.2 mmol, 176 mg) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours, monitoring progress by TLC.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the title compound.

Logical Workflow for Heterocycle Synthesis

Ynamides are valuable synthetic intermediates, and this compound can be used in their synthesis via copper-mediated N-alkynylation of amides, carbamates, and sulfonamides.[2][8] The reaction typically involves deprotonation of the amide with a strong base like KHMDS, followed by coupling with the alkynyl bromide in the presence of a copper(I) source.[2]

Experimental Protocol: General N-Alkynylation of a Carbamate [2]

-

Deprotonation: To a solution of the carbamate (1.2 mmol) in anhydrous pyridine (5 mL) under an argon atmosphere, add potassium bis(trimethylsilyl)amide (KHMDS) (1.2 mmol, 2.4 mL of a 0.5 M solution in toluene) at room temperature. Stir for 30 minutes.

-

Coupling: Add copper(I) iodide (CuI) (0.1 mmol, 19 mg) followed by this compound (1.0 mmol, 147 mg).

-

Stir the reaction mixture at room temperature for 20-24 hours.

-

Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Purify the resulting ynamide by flash chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to oxidative addition to low-valent palladium complexes, making it an excellent substrate for various cross-coupling reactions. These reactions are fundamental for creating C-C bonds.

While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, the alkynyl halide moiety of this compound can participate in related palladium-catalyzed couplings to form functionalized enynes and other conjugated systems.[9] The reaction requires a palladium(0) catalyst, often a copper(I) co-catalyst, and an amine base.[1][10]

Catalytic Cycle for Sonogashira-type Coupling

Experimental Protocol: General Palladium-Catalyzed Cross-Coupling [1]

-

Reaction Setup: To a solution of the organometallic coupling partner (e.g., an organoborane or organostannane) (1.0 mmol) in an appropriate anhydrous solvent (e.g., THF, dioxane) under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base if required (e.g., K₂CO₃, Na₂CO₃ for Suzuki coupling).

-

Substrate Addition: Add this compound (1.1 mmol, 162 mg) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to the required temperature (typically 60-100 °C) and stir for 4-24 hours until completion (monitored by TLC or GC-MS).

-

Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Nucleophilic Substitution Reactions

The propargylic position of this compound is activated towards nucleophilic substitution. The bromide is a good leaving group, allowing for the introduction of a wide variety of functional groups via Sₙ2-type reactions.[11]

Common Nucleophiles and Products

| Nucleophile | Formula | Product Type |

| Azide Ion | N₃⁻ | Alkynyl Azide |

| Cyanide Ion | CN⁻ | Alkynyl Nitrile |

| Thiolate | RS⁻ | Alkynyl Thioether |

| Malonate Ester | CH(CO₂R)₂⁻ | Dialkylated Alkyne |

| Hydroxide Ion | OH⁻ | Propargyl Alcohol |

Experimental Protocol: Substitution with Sodium Azide [12]

-

Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.5 mmol, 98 mg) in dimethylformamide (DMF, 5 mL).

-

Add this compound (1.0 mmol, 147 mg) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., 40-50 °C) to increase the rate.

-

Workup and Purification: Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure.

-

The crude alkynyl azide can be purified by column chromatography on silica gel. Caution: Organic azides can be energetic; handle with appropriate safety measures.

General Workflow for Nucleophilic Substitution

Cycloaddition Reactions

The alkyne functionality in this compound can act as a dienophile or dipolarophile in cycloaddition reactions, providing access to cyclic and heterocyclic systems.

As a dienophile, this compound can react with a conjugated diene to form a six-membered ring.[3][13] The reaction is typically promoted by heat and the presence of electron-withdrawing groups on the dienophile can accelerate the reaction, although the bromo-methyl group is only weakly activating.

This compound can react with 1,3-dipoles, such as organic azides, to form five-membered heterocycles like triazoles.[14][15] The thermal reaction often leads to a mixture of regioisomers, whereas the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective, yielding the 1,4-disubstituted triazole.[15]

General Scheme for Cycloaddition Reactions

Conclusion

This compound is a potent and versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution, participate in a wide array of palladium- and copper-catalyzed cross-coupling reactions, and engage in cycloadditions makes it an invaluable tool for the synthesis of complex molecules. The applications detailed in this guide, particularly in the construction of nitrogen heterocycles, highlight its significance for researchers in drug discovery and medicinal chemistry. The experimental protocols and reaction schemes provided herein offer a practical framework for leveraging the synthetic potential of this important chemical building block.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diels-Alder Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides - Organic Letters - Figshare [acs.figshare.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 15. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Formation of Pent-2-yn-1-ylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis.[1][2] Their utility is particularly pronounced in the construction of complex molecular architectures found in pharmaceuticals and natural products.[3] Alkynyl Grignard reagents, specifically, are valuable intermediates for introducing alkyne moieties, which are prevalent in many biologically active compounds.

This document provides a detailed protocol for the preparation of pent-2-yn-1-ylmagnesium bromide, the Grignard reagent derived from 1-bromo-2-pentyne. The successful formation of this reagent is highly dependent on stringent anhydrous conditions, as Grignard reagents are extremely sensitive to moisture, reacting readily with water and other protic solvents.[2][4] The protocol herein outlines the necessary precautions, reagent handling, and procedural steps to facilitate a successful reaction.

Data Presentation

The following table summarizes the typical quantitative parameters for the formation of the Grignard reagent from this compound. These values are representative and may be optimized for specific experimental setups and scales.

| Parameter | Value | Rationale |

| This compound | 1.0 equivalent | Limiting reagent |

| Magnesium Turnings | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the alkyl halide.[5] |

| Anhydrous Solvent | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Ethereal solvents are required to stabilize the Grignard reagent.[1] |

| Concentration | 0.5 - 1.0 M | A moderate concentration helps to control the exothermicity of the reaction. |

| Initiation Temperature | Room Temperature | The reaction is often initiated at room temperature before proceeding to reflux.[5] |

| Reaction Temperature | Gentle Reflux (~35°C for Et₂O, ~66°C for THF) | The exothermic nature of the reaction often maintains a gentle reflux.[6] |

| Reaction Time | 1 - 3 hours | Includes slow addition of the halide and a final stirring period to ensure completion.[5] |

Experimental Protocol

Materials and Reagents:

-

This compound (≥97%)

-

Magnesium turnings (≥99.5%)[7]

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF), inhibitor-free[5]

-

Iodine (a single crystal for activation)[2]

-

Inert gas (Argon or Nitrogen)

-

Standard, oven-dried glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel)

-

Magnetic stirrer and stir bar

Procedure:

1. Apparatus Setup: a. All glassware must be thoroughly dried in an oven at >120°C for several hours and assembled while hot under a stream of dry inert gas (Argon or Nitrogen) to prevent atmospheric moisture contamination.[2] b. Equip a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with an inert gas inlet, and a pressure-equalizing dropping funnel sealed with a septum.

2. Magnesium Activation: a. Place the magnesium turnings (1.2 eq.) into the reaction flask. b. Add a single crystal of iodine. The iodine will react with the magnesium surface, which is indicated by the disappearance of its purple color, to remove the passivating layer of magnesium oxide.[8] c. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and the color fades. Allow the flask to cool to room temperature.[5]

3. Grignard Reagent Formation: a. Add enough anhydrous solvent (e.g., diethyl ether) to the flask to cover the magnesium turnings. b. Prepare a solution of this compound (1.0 eq.) in anhydrous solvent in the dropping funnel. c. Add a small portion (~10%) of the this compound solution to the stirred magnesium suspension. d. The reaction should initiate, which is typically indicated by gentle bubbling and the appearance of a cloudy, grayish solution.[6] If the reaction does not start, gentle warming with a water bath may be required. e. Once initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[6] The exothermic nature of the reaction should sustain this reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling with a water bath may be applied. f. After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently warm the mixture to reflux for an additional 30-60 minutes to ensure the reaction goes to completion.[9]

4. Completion and Use: a. Once the reaction is complete (indicated by the consumption of most of the magnesium metal), cool the mixture to room temperature. b. The resulting gray to brown solution of pent-2-yn-1-ylmagnesium bromide is ready for use in subsequent reactions. It is typically used in situ and should not be isolated.[4] c. The concentration of the Grignard reagent can be determined by titration if required for precise stoichiometric calculations in downstream applications.

Visualizations

Caption: Workflow for the synthesis of pent-2-yn-1-ylmagnesium bromide.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. bohr.winthrop.edu [bohr.winthrop.edu]

- 3. benchchem.com [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. chm.uri.edu [chm.uri.edu]

- 7. pentaphos.com [pentaphos.com]

- 8. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-Bromo-2-pentyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-bromo-2-pentyne in nucleophilic substitution reactions. This compound is a valuable propargylic halide building block for the introduction of the pent-2-yn-1-yl moiety into a variety of molecular scaffolds. Its reactivity is characterized by the facile displacement of the bromide ion by a wide range of nucleophiles, making it a versatile reagent in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel chemical entities.

Overview of Reactivity

This compound readily undergoes nucleophilic substitution, primarily through an S(_N)2 mechanism. The propargylic nature of the carbon-bromine bond enhances its reactivity towards nucleophiles. Common nucleophiles that can be employed in reactions with this compound include, but are not limited to, azides, cyanides, amines, thiolates, and alkoxides.

Applications in Organic Synthesis

The products of nucleophilic substitution on this compound are versatile intermediates. The resulting alkynyl group can be further functionalized through various reactions such as click chemistry, reduction to the corresponding alkene or alkane, or participation in coupling reactions. This dual functionality makes this compound a strategic choice for the synthesis of:

-

Nitrogen-containing heterocycles: Via reaction with nitrogen nucleophiles followed by cyclization.

-

Alkynyl ethers and thioethers: Important structural motifs in medicinal chemistry.

-

Chain-extended alkynes: Through reaction with carbon nucleophiles.

-

Modified peptides and natural products: Introducing the pentynyl group can modulate biological activity.

Quantitative Data from Representative Reactions

The following table summarizes expected yields for nucleophilic substitution reactions with this compound based on analogous reactions with similar propargylic bromides. Actual yields may vary depending on the specific substrate, reaction conditions, and scale.

| Nucleophile (Source) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Sodium Azide (NaN₃) | 1-Azido-2-pentyne | DMF | 25 - 50 | 12 - 24 | 85 - 95 |

| Potassium Cyanide (KCN) | 3-Hexynenitrile | Ethanol | Reflux | 4 - 8 | 70 - 85 |

| Piperidine | 1-(Pent-2-yn-1-yl)piperidine | Acetonitrile | 25 | 6 - 12 | 80 - 90 |

| Sodium Thiophenoxide (PhSNa) | Phenyl pent-2-yn-1-yl sulfide | Methanol | 25 | 2 - 4 | 90 - 98 |

| Sodium Methoxide (NaOMe) | 1-Methoxy-2-pentyne | Methanol | Reflux | 6 - 10 | 75 - 85 |

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions involving this compound. These are representative procedures and may require optimization for specific applications.

Protocol 1: Synthesis of 1-Azido-2-pentyne

Objective: To synthesize 1-azido-2-pentyne via an S(_N)2 reaction between this compound and sodium azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Carefully add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 45-50 °C to increase the rate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-azido-2-pentyne.

Protocol 2: Synthesis of 1-(Pent-2-yn-1-yl)piperidine

Objective: To synthesize 1-(pent-2-yn-1-yl)piperidine through the reaction of this compound with piperidine.

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile, anhydrous

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 6-12 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

-